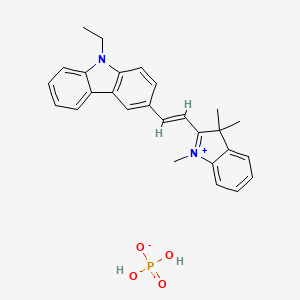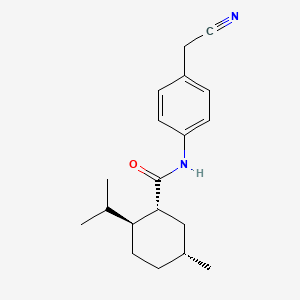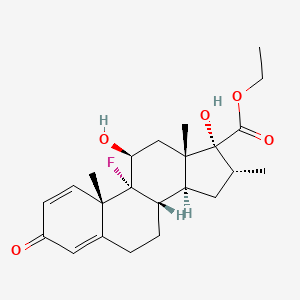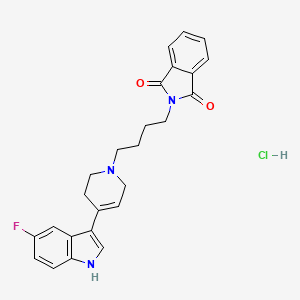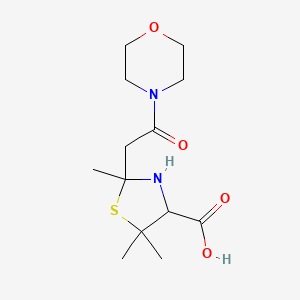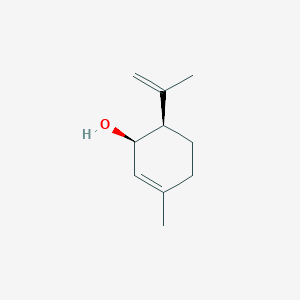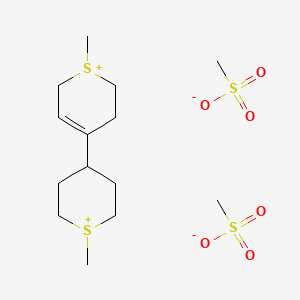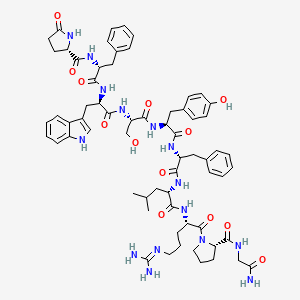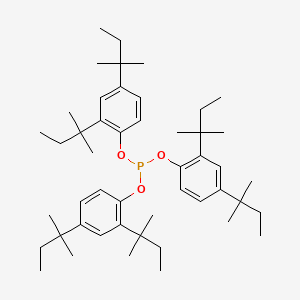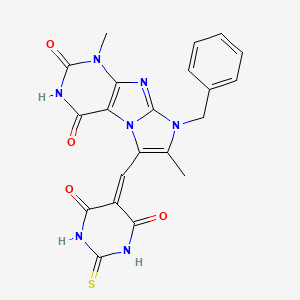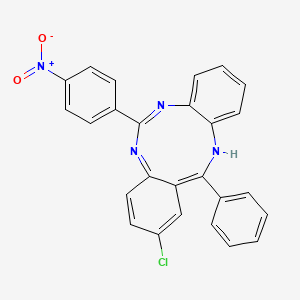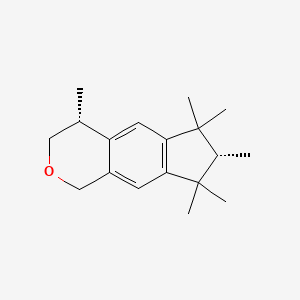
Hexamethylindanopyran, (4R,7S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hexamethylindanopyran, (4R,7S)-, also known as Galaxolide, is a synthetic musk compound widely used in the fragrance industry. It is known for its sweet, floral, and woody scent, making it a popular ingredient in perfumes, colognes, and other scented products. The compound has the molecular formula C18H26O and a molecular weight of 258.4 g/mol .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hexamethylindanopyran, (4R,7S)-, is synthesized through a multi-step process involving the cyclization of specific precursors. The synthesis typically starts with the reaction of 4-tert-butylcyclohexanone with formaldehyde and a Lewis acid catalyst to form a key intermediate. This intermediate undergoes further cyclization and methylation steps to yield the final product .
Industrial Production Methods
Industrial production of Hexamethylindanopyran, (4R,7S)-, follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial settings .
Análisis De Reacciones Químicas
Types of Reactions
Hexamethylindanopyran, (4R,7S)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones and carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols and other reduced forms.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under controlled conditions.
Major Products Formed
Oxidation: Formation of ketones and carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Introduction of halogen, nitro, or other functional groups.
Aplicaciones Científicas De Investigación
Hexamethylindanopyran, (4R,7S)-, has diverse applications in scientific research:
Chemistry: Used as a model compound to study synthetic methodologies and reaction mechanisms.
Biology: Investigated for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial and anti-inflammatory effects.
Industry: Widely used in the fragrance industry for its pleasant scent and stability in various formulations.
Mecanismo De Acción
The mechanism of action of Hexamethylindanopyran, (4R,7S)-, involves its interaction with olfactory receptors in the nasal epithelium. The compound binds to specific receptors, triggering a signal transduction pathway that results in the perception of its characteristic scent. Additionally, its potential biological effects are mediated through interactions with molecular targets such as enzymes and cell membrane receptors .
Comparación Con Compuestos Similares
Hexamethylindanopyran, (4R,7S)-, is unique among synthetic musks due to its specific stereochemistry and scent profile. Similar compounds include:
Hexamethylindanopyran, (4R,7R)-: Another stereoisomer with a slightly different scent profile.
Hexamethylindanopyran, (4S,7R)-: Known for its strong musk odor.
Hexamethylindanopyran, (4S,7S)-: Exhibits a distinct floral and woody scent.
Propiedades
Número CAS |
172339-63-8 |
|---|---|
Fórmula molecular |
C18H26O |
Peso molecular |
258.4 g/mol |
Nombre IUPAC |
(4R,7S)-4,6,6,7,8,8-hexamethyl-1,3,4,7-tetrahydrocyclopenta[g]isochromene |
InChI |
InChI=1S/C18H26O/c1-11-9-19-10-13-7-15-16(8-14(11)13)18(5,6)12(2)17(15,3)4/h7-8,11-12H,9-10H2,1-6H3/t11-,12+/m0/s1 |
Clave InChI |
ONKNPOPIGWHAQC-NWDGAFQWSA-N |
SMILES isomérico |
C[C@H]1COCC2=CC3=C(C=C12)C([C@@H](C3(C)C)C)(C)C |
SMILES canónico |
CC1COCC2=CC3=C(C=C12)C(C(C3(C)C)C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


